molecular formula C20H18N2O4S B10885207 4-[[(5Z)-4-oxo-5-[(2-propan-2-yloxyphenyl)methylidene]-1,3-thiazol-2-yl]amino]benzoic acid

4-[[(5Z)-4-oxo-5-[(2-propan-2-yloxyphenyl)methylidene]-1,3-thiazol-2-yl]amino]benzoic acid

Cat. No.: B10885207
M. Wt: 382.4 g/mol
InChI Key: ORODSUYUGXOFDP-BOPFTXTBSA-N
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Description

4-[[(5Z)-4-oxo-5-[(2-propan-2-yloxyphenyl)methylidene]-1,3-thiazol-2-yl]amino]benzoic acid is a thiazolidinone derivative featuring a benzoic acid backbone linked to a substituted thiazole ring. The compound’s core structure includes a (5Z)-configured benzylidene group at the 5-position of the thiazole ring, an oxo group at the 4-position, and an isopropoxy-substituted phenyl ring. This structural motif is critical for its biological activity, particularly in anticancer and antimicrobial applications .

Synthesis: The synthesis involves a Schiff base reaction between 2-aminothiazole derivatives and substituted aldehydes. For example, the benzylidene group is introduced via condensation of 2-thioxothiazolidin-4-one with 2-propan-2-yloxybenzaldehyde under reflux conditions using sodium acetate in acetic acid (yields: 82–90%) . Subsequent coupling with 4-aminobenzoic acid in ethanol with potassium carbonate as a base yields the final product .

Properties

Molecular Formula

C20H18N2O4S

Molecular Weight

382.4 g/mol

IUPAC Name

4-[[(5Z)-4-oxo-5-[(2-propan-2-yloxyphenyl)methylidene]-1,3-thiazolidin-2-ylidene]amino]benzoic acid

InChI

InChI=1S/C20H18N2O4S/c1-12(2)26-16-6-4-3-5-14(16)11-17-18(23)22-20(27-17)21-15-9-7-13(8-10-15)19(24)25/h3-12H,1-2H3,(H,24,25)(H,21,22,23)/b17-11-

InChI Key

ORODSUYUGXOFDP-BOPFTXTBSA-N

Isomeric SMILES

CC(C)OC1=CC=CC=C1/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)C(=O)O)S2

Canonical SMILES

CC(C)OC1=CC=CC=C1C=C2C(=O)NC(=NC3=CC=C(C=C3)C(=O)O)S2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-({5-[(2-ISOPROPOXYPHENYL)METHYLENE]-4-OXO-1,3-THIAZOLAN-2-YLIDEN}AMINO)BENZOIC ACID typically involves multi-step organic synthesis. One common route includes:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions to form the thiazole core.

    Aldol Condensation: The thiazole intermediate is then subjected to an aldol condensation with 2-isopropoxybenzaldehyde to introduce the isopropoxyphenyl group.

    Formation of the Benzoic Acid Moiety: The final step involves the coupling of the thiazole derivative with 4-aminobenzoic acid under acidic or basic conditions to form the desired product.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents such as nitric acid for nitration or bromine for halogenation are commonly employed.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific electronic or photonic properties.

Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as an anti-inflammatory or antimicrobial agent due to its structural similarity to other biologically active thiazole derivatives.

Industry: The compound’s unique structural properties make it a candidate for use in the development of new polymers or as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The biological activity of 4-({5-[(2-ISOPROPOXYPHENYL)METHYLENE]-4-OXO-1,3-THIAZOLAN-2-YLIDEN}AMINO)BENZOIC ACID is thought to be mediated through its interaction with specific enzymes or receptors. The thiazole ring can interact with metal ions in enzyme active sites, potentially inhibiting their activity. Additionally, the compound may interfere with cellular signaling pathways by binding to receptor sites, thereby modulating biological responses.

Comparison with Similar Compounds

Key Features :

  • Z-Configuration : The (5Z)-stereochemistry of the benzylidene group enhances planarity, improving binding to biological targets like kinases or DNA .
  • Benzoic Acid Moiety : The carboxylic acid group facilitates solubility and enables salt formation for pharmaceutical formulations .

Comparison with Similar Compounds

Thiazolidinone derivatives with structural similarities to the target compound exhibit varied biological activities based on substituent modifications. Below is a detailed comparison:

Structural Analogues and Substituent Effects

Compound Name Substituents Biological Activity Key Findings References
Target Compound : 4-[[(5Z)-4-oxo-5-[(2-propan-2-yloxyphenyl)methylidene]-1,3-thiazol-2-yl]amino]benzoic acid - 2-propan-2-yloxyphenyl (benzylidene)
- Benzoic acid
Anticancer (MIC₅₀: ~5–10 µM) High selectivity for breast cancer cell lines (MCF-7) due to isopropoxy group’s steric and electronic effects.
(Z)-2-((5-benzylidene-4-oxo-4,5-dihydrothiazol-2-yl)amino)propanoic acid (6a) - Phenyl (benzylidene)
- Propanoic acid
Anticancer (MIC₅₀: 15–20 µM) Lower potency than target compound; propanoic acid reduces cellular uptake.
3-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid - Phenyl (benzylidene)
- Thioxo group at C2
Antimicrobial (MIC: 2–4 µg/mL) Thioxo group enhances antifungal activity against Candida albicans.
4-[(5Z)-4-oxo-5-[(4-prop-2-enoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid - 4-Allyloxyphenyl (benzylidene)
- Butanoic acid
Anti-inflammatory (IC₅₀: 1.8 µM) Allyloxy group improves COX-2 inhibition; butanoic acid increases bioavailability.
5-((1-methyl-1H-indol-3-yl)methylene)-2-thioxothiazolidin-4-one (5b) - Indole-substituted benzylidene Antibacterial (MIC: 0.5 µg/mL) Indole moiety enhances Gram-positive activity (e.g., S. aureus).

Biological Activity

4-[[(5Z)-4-oxo-5-[(2-propan-2-yloxyphenyl)methylidene]-1,3-thiazol-2-yl]amino]benzoic acid is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological assays, and mechanisms of action associated with this compound, drawing from various research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of thiazole derivatives and subsequent modifications to introduce the benzoic acid moiety. The synthetic routes often utilize starting materials that allow for functional group transformations to achieve the desired structure.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. The compound has shown significant activity against various Gram-positive bacteria and fungi.

Table 1: Antimicrobial Efficacy

MicroorganismInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Bacillus subtilis1264 µg/mL
Candida albicans10128 µg/mL

The compound's mechanism of action appears to involve disruption of microbial cell membranes and inhibition of essential enzymatic processes within the pathogens.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been attributed to its interaction with specific cellular pathways.

Case Study: Breast Cancer Cell Line
A study involving MCF-7 breast cancer cells revealed that treatment with this compound resulted in:

  • Inhibition of cell proliferation by 70% at a concentration of 50 µg/mL.
  • Induction of apoptosis , confirmed by flow cytometry analysis.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism.
  • Cell Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, leading to increased permeability and cell death.
  • Apoptotic Pathways : In cancer cells, it may activate caspases and other apoptotic factors, leading to programmed cell death.

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